molecular formula C14H15ClN2O3S B3382320 5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide CAS No. 325724-70-7

5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide

Cat. No.: B3382320
CAS No.: 325724-70-7
M. Wt: 326.8 g/mol
InChI Key: SBUJUALJFGVVIF-UHFFFAOYSA-N
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Description

5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C({14})H({15})ClN({2})O({3})S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals due to its biological activity.

Mechanism of Action

Mode of Action

The mode of action of 5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide typically involves multiple steps:

    Nitration: The starting material, 2-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, where 4-ethoxyphenol is reacted with the intermediate compound.

    Final Assembly: The final product is obtained by coupling the amino and ethoxy-substituted intermediates under suitable conditions, often involving a catalyst and controlled temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction can lead to nitro or amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Sulfonamide derivatives are known for their antibacterial, antifungal, and anti-inflammatory properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its functional groups allow for modifications that can tailor the properties of the final products.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Sulfadiazine: Known for its use in treating bacterial infections and as a part of combination therapy for malaria.

Uniqueness

5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group can enhance its solubility and potentially its bioavailability compared to simpler sulfonamides.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-amino-2-chloro-N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-2-20-12-6-4-11(5-7-12)17-21(18,19)14-9-10(16)3-8-13(14)15/h3-9,17H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUJUALJFGVVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214775
Record name 5-Amino-2-chloro-N-(4-ethoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325724-70-7
Record name 5-Amino-2-chloro-N-(4-ethoxyphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325724-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chloro-N-(4-ethoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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